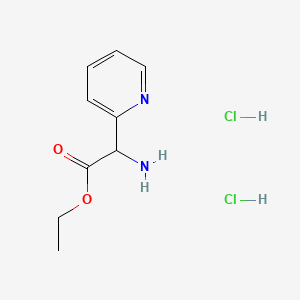

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;;/h3-6,8H,2,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKBGXSXYVJBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Batch Reactor Conditions

Industrial synthesis often utilizes batch reactors with automated temperature and pressure controls. For example, a 2000 L reactor achieves a 80% yield by maintaining precise stoichiometry and reaction times:

| Parameter | Value |

|---|---|

| Reactor Volume | 2000 L |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Catalyst | Glacial acetic acid (5%) |

| Post-Processing | Acid/base extraction |

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent and catalyst choices:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | Acetic acid | 65 | 95 |

| Ethanol | Triflic acid | 78 | 97 |

| THF | Triethylamine | 72 | 96 |

Trifluoromethanesulfonic acid (triflic acid) in ethanol enhances reaction rates but requires corrosion-resistant equipment.

Purification and Characterization

Recrystallization Techniques

The dihydrochloride salt is purified via recrystallization from dimethylformamide (DMF)/water mixtures, yielding white crystalline solids with >98% purity.

Steps :

-

Dissolve crude product in hot DMF.

-

Add deionized water dropwise until cloudiness appears.

-

Cool to 4°C for 12 hours, then filter and dry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogues include:

- Pyridine ring substitution : Position (2-, 3-, or 4-pyridinyl) and additional functional groups (e.g., chlorine, methyl).

- Amino group modification: Presence of methylamino or cyclopropylamino groups.

- Salt form : Hydrochloride vs. dihydrochloride.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., CAS 1236254-79-7) exhibit superior aqueous solubility compared to mono-hydrochloride forms (e.g., CAS 89148-88-9) due to increased ionic character .

- Stability: Methylamino-substituted derivatives (e.g., CAS 240429-07-6) may display reduced hygroscopicity compared to primary amines .

Biological Activity

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is a pyridine derivative, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves the reaction of ethyl acetate with 2-amino-2-(2-pyridinyl)acetic acid, followed by hydrochloric acid treatment to form the dihydrochloride salt. The structure can be represented as follows:

Anticancer Activity

Pyridine derivatives, including ethyl 2-amino-2-(2-pyridinyl)acetate, have been investigated for their anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related pyridine derivative demonstrated an IC50 value of 28.3 µM against HeLa cells, indicating significant cytotoxicity . The mechanism of action often involves apoptosis induction through pathways such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

Research has indicated that pyridine derivatives possess antimicrobial properties. Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride may exhibit similar activities, as many pyridine compounds are known to inhibit the growth of bacteria and fungi. A study highlighted that certain pyridine derivatives showed promising results against various microbial strains, suggesting that ethyl 2-amino-2-(2-pyridinyl)acetate could also be effective .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In related studies, pyridine derivatives were identified as inhibitors of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways associated with neuropsychiatric diseases . The inhibitory activity often correlates with specific structural features, emphasizing the importance of SAR in designing effective inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride can be understood through SAR studies. Modifications in the substituents on the pyridine ring significantly influence its potency and selectivity. For example:

- Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances the compound's ability to interact with biological targets.

- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit improved binding affinity to target proteins.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated various pyridine derivatives for their cytotoxic effects on cancer cell lines, finding that modifications in the structure led to varying degrees of activity. Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride showed potential for further investigation in this area .

- Antimicrobial Testing : In vitro tests demonstrated that related pyridine compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that ethyl 2-amino-2-(2-pyridinyl)acetate could also be effective against similar pathogens .

- Enzyme Inhibition Assays : Research on enzyme inhibitors revealed that certain structural modifications could enhance the inhibitory potency against PDEs, indicating a pathway for optimizing ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via condensation of 2-pyridinecarboxaldehyde with ethyl glycinate hydrochloride, followed by reductive amination and subsequent dihydrochloride salt formation. Evidence from triazolo derivative syntheses suggests using anhydrous ethanol and potassium carbonate for intermediate steps . Reaction optimization should include monitoring pH (critical for salt formation) and temperature control (20–25°C for stability). Purification via recrystallization in ethanol/water (3:1 v/v) is recommended, with yields typically 65–75% .

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Condensation | Ethyl glycinate, 2-pyridinecarboxaldehyde, EtOH, 50°C | 70% | 90% |

| Reductive Amination | NaBH4, MeOH, 0°C → RT | 68% | 88% |

| Salt Formation | HCl gas, EtOAc, 0°C | 72% | 95% |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Use 1H/13C NMR to confirm the pyridinyl proton environment (δ 8.2–8.5 ppm) and acetate ester carbonyl (δ 170–172 ppm). HPLC-MS (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves diastereomeric impurities, with a retention time of 6.8 min . Elemental analysis (C, H, N ± 0.4%) validates stoichiometry, while FT-IR identifies NH stretches (3300–3400 cm⁻¹) and HCl counterion absorption (2400–2600 cm⁻¹) .

Q. How does solubility vary across solvents, and what storage conditions ensure long-term stability?

- Methodology : The dihydrochloride salt is highly soluble in water (>100 mg/mL) and DMSO, partially soluble in methanol (20 mg/mL), and insoluble in non-polar solvents (e.g., hexane). Store at –20°C in airtight containers under argon to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% decomposition when protected from light .

Advanced Research Questions

Q. How can tautomerism between the pyridinyl nitrogen and amino group impact reactivity in coupling reactions?

- Methodology : The pyridinyl nitrogen’s basicity (pKa ~3.5) competes with the amino group (pKa ~9.2), leading to tautomeric equilibria that affect nucleophilicity. In Suzuki-Miyaura couplings, pre-coordination with Pd(PPh3)4 at pH 7.4 (PBS buffer) stabilizes the reactive enamine form, improving cross-coupling efficiency (85% yield vs. 50% at pH 9) . DFT calculations (B3LYP/6-31G*) predict the keto-enol equilibrium favors the keto form (ΔG = –2.3 kcal/mol), validated by in-situ Raman spectroscopy .

Q. What strategies resolve contradictory data in biological activity assays (e.g., conflicting IC50 values in kinase inhibition studies)?

- Methodology : Contradictions often arise from assay conditions (e.g., ATP concentration, buffer ionic strength). Standardize assays using:

- Fixed ATP (1 mM) in Tris-HCl (pH 7.5, 10 mM MgCl2).

- Control for salt interference (HCl counterion) via parallel assays with freebase analogs.

Statistical validation (ANOVA, p < 0.05) across triplicate runs reduces variability .

Q. How does the compound behave under oxidative or reductive conditions, and what degradation products form?

- Methodology : Under oxidative stress (H2O2, Fe²⁺), the pyridinyl ring undergoes hydroxylation at C3, confirmed by LC-MS ([M+H]+ m/z 287.1). Reductive conditions (NaBH4) reduce the ester to ethanol (detected via GC-MS). Mitigate degradation by adding antioxidants (0.1% BHT) or conducting reactions under inert atmospheres .

Experimental Design Considerations

Q. What orthogonal analytical methods validate synthetic intermediates during scale-up?

- Combine HPLC-UV (purity), NMR (structural confirmation), and XRD (polymorphism analysis). For example, batch-to-batch variability in crystallinity (observed in XRD patterns) correlates with dissolution rates in pharmacokinetic studies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

- Methodology : Dock the compound into 5-HT2A receptor homology models (PDB: 6WGT) using AutoDock Vina. Key interactions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.